molecular formula C10H9NO4S B3004608 Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate CAS No. 1784119-83-0

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

Cat. No.: B3004608
CAS No.: 1784119-83-0
M. Wt: 239.25
InChI Key: PRGLYIIBPLLZLF-UHFFFAOYSA-N
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Description

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25. The purity is usually 95%.
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Biological Activity

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H7NO4S\text{C}_9\text{H}_7\text{N}\text{O}_4\text{S}

The compound features a thieno-dioxine core that is crucial for its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Ehrlich Ascites Carcinoma (EAC) Cells :
    • Objective : Evaluate the anti-cancer activity against EAC cells in vivo.
    • Method : Mice were treated with the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate.
    • Results : Significant reduction in EAC cell volume and count was observed. The treatment elevated caspase 3 expression and reduced osteopontin levels, indicating enhanced apoptotic activity.
    • Histopathological Findings : Improved liver and kidney tissue morphology without adverse effects were noted post-treatment .
  • Structure-Activity Relationship (SAR) Studies :
    • Various derivatives of the compound were synthesized and evaluated for their binding affinity to Polo-like Kinase 1 (Plk1), a target implicated in cancer cell proliferation.
    • Compounds demonstrated IC50 values ranging from 1.49 to 2.94 μM against Plk1, indicating potent inhibitory activity .

The biological activity of this compound is largely attributed to its ability to interact with key proteins involved in cell cycle regulation and apoptosis. The compound's structural features facilitate binding to specific receptors that mediate these processes.

Pharmacological Profile

In addition to anticancer properties, this compound has shown potential antioxidant effects. These properties are critical in reducing oxidative stress within cells, which can contribute to cancer progression.

Data Summary Table

Biological Activity Cell Line/Model Effect Observed Reference
AnticancerEAC CellsReduced cell volume and count
AnticancerPlk1 InhibitionIC50 values: 1.49 - 2.94 μM
AntioxidantVariousReduction in oxidative stress

Properties

IUPAC Name

ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-13-10(12)9-8-7(6(5-11)16-9)14-3-4-15-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGLYIIBPLLZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.